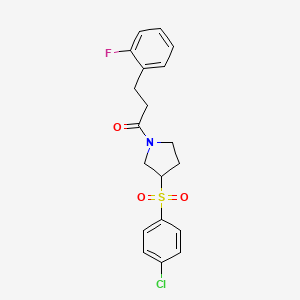

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

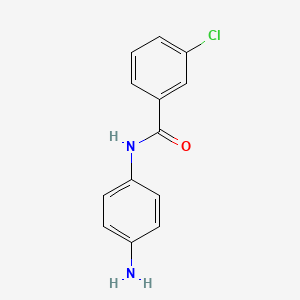

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic compound that belongs to the category of designer drugs or research chemicals. It is also known by its street name, "4'-fluorococaine." This compound has gained popularity among researchers due to its potential use in scientific research.

Scientific Research Applications

Medicinal Chemistry Applications

RORγt Inverse Agonists for Immunological Disorders : A phenyl (3-phenylpyrrolidin-3-yl)sulfone series was discovered as RORγt inverse agonists, showcasing a method for achieving high selectivity against PXR, LXRα, and LXRβ. This highlights the compound's potential in treating immunological disorders through inhibition of IL-17 production (Duan et al., 2019).

Stereoselective L-type Calcium Channel Blockers : The stereoselective behavior of a related compound as a blocker of cardiovascular L-type calcium channels was studied, emphasizing the potential of such compounds in cardiovascular therapeutics (Carosati et al., 2009).

Materials Science Applications

Fluorescent pH Sensors : A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) properties and reversible fluorescence modulation by pH changes, suggesting applications as a fluorescent pH sensor (Yang et al., 2013).

Sulfonated Poly(arylene ether sulfone) Block Copolymers for Fuel Cells : Research into sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups indicated their suitability for fuel-cell applications due to high proton conductivity and mechanical properties (Bae et al., 2009).

Organic Chemistry Applications

Synthesis of Pyrrolidines and Pyrrolenines : Demonstrating the utility in synthesizing 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, indicating a versatile methodology for creating heterocyclic compounds (Benetti et al., 2002).

Copolymerization to Enhance Electrochromic Properties : The electrochemical synthesis and characterization of a copolymer involving a 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with EDOT showed improved electrochromic properties, indicating the potential for advanced electronic and photonic materials (Türkarslan et al., 2007).

properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3S/c20-15-6-8-16(9-7-15)26(24,25)17-11-12-22(13-17)19(23)10-5-14-3-1-2-4-18(14)21/h1-4,6-9,17H,5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWJFGFWZFKPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)

![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2987467.png)

![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)